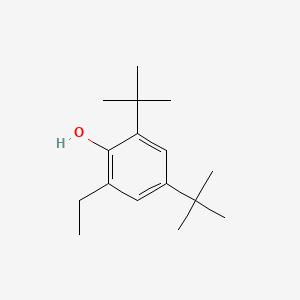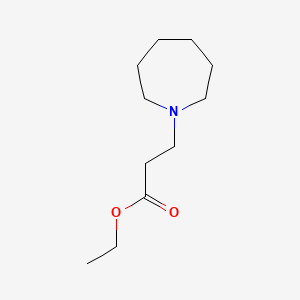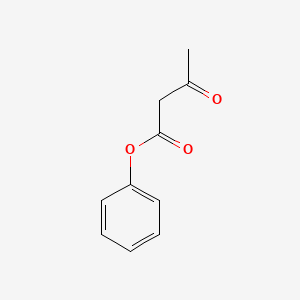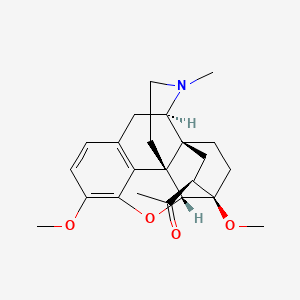
2-シクロヘキシリデンアセトニトリル
概要
説明
Cyclohexylideneacetonitrile is a chemical compound with the molecular formula C8H11N . It has a molecular weight of 121.18 g/mol . The IUPAC name for this compound is 2-cyclohexylideneacetonitrile .
Synthesis Analysis
The synthesis of Cyclohexylideneacetonitrile has been studied on zeolites. The condensation of cyclohexanone with acetonitrile on zeolites with different carcass structures was studied .Chemical Reactions Analysis
Four new cyclohexylideneacetonitrile derivatives, named menisdaurins B–E, as well as three known cyclohexylideneacetonitrile derivatives—menisdaurin, coclauril, and menisdaurilide—were isolated from the hypocotyl of a mangrove (Bruguiera gymnorrhiza) .Physical And Chemical Properties Analysis
Cyclohexylideneacetonitrile has a molecular weight of 121.18 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 0. The exact mass and monoisotopic mass are 121.089149355 g/mol. The topological polar surface area is 23.8 Ų .科学的研究の応用
医学: 抗ウイルスアプリケーション
シクロヘキシリデンアセトニトリル誘導体は、抗ウイルス特性を持つことが明らかになっています。 特に、それらはB型肝炎ウイルス(HBV)に対して活性を示し、有効濃度(EC50)値は治療上の使用の可能性を示しています 。この発見は、現在の治療法よりも効果的または副作用が少ない新しい抗ウイルス薬の開発のための道を拓きます。
環境科学: マングローブ植物研究
環境科学では、シクロヘキシリデンアセトニトリル誘導体は、ヒルギ属のgymnorrhiza種などのマングローブ植物の胚軸から単離されています 。これらの化合物は、マングローブの化学生態学とその沿岸生態系における役割に関する理解に貢献しています。それらはまた、マングローブ種の保存とその薬効に対する影響も持ちます。
材料科学: HPLC法開発
材料科学では、シクロヘキシリデンアセトニトリルは、高速液体クロマトグラフィー(HPLC)法の開発に使用されています。 それは、材料研究における複雑な混合物の分析に不可欠な、異なるHPLCカラムの分離効率を評価するためのテスト化合物として役立ちます .
工業的用途: 化学分離
工業的には、シクロヘキシリデンアセトニトリルは化学分離プロセスに関与しています。 その物理的および化学的特性は、高純度化学物質の生産に不可欠な分離技術をテストおよび最適化するのに利用されます .
分析化学: 校正標準
分析化学では、シクロヘキシリデンアセトニトリルは、その明確に定義された特性のために校正標準として使用できます。 それは、分析機器の校正を助け、分析結果の精度と信頼性を保証します .
生化学: 酵素研究
シクロヘキシリデンアセトニトリルは、酵素相互作用の研究において生化学において関連しています。 その構造により、酵素触媒反応に参加することができ、酵素のメカニズムと速度論に関する洞察を提供します .
薬学: 医薬品の合成
薬学では、シクロヘキシリデンアセトニトリル誘導体は、新規薬物の合成に使用されます。 それらの反応性とさまざまな誘導体を形成する能力により、新規治療薬の開発において貴重な中間体となります .
バイオテクノロジー: 天然物の単離
最後に、バイオテクノロジーでは、シクロヘキシリデンアセトニトリル誘導体は、天然物の単離において重要です。 それらはしばしば、天然源からの新しい生物活性分子の同定と特性評価における参照化合物として使用されます .
作用機序
Safety and Hazards
特性
IUPAC Name |
2-cyclohexylideneacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRQRRQHXZCEDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC#N)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063459 | |
| Record name | Acetonitrile, cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4435-18-1 | |
| Record name | Cyclohexylideneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4435-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexylideneacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004435181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylideneacetonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100158 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetonitrile, 2-cyclohexylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetonitrile, cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylideneacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cyclohexylideneacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCR3W52974 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![Anthra[2,3-a]coronene](/img/structure/B1615418.png)